2,3-Difluoro-4-methylbenzaldehyde
Overview
Description
2,3-Difluoro-4-methylbenzaldehyde is a fluorinated aromatic aldehyde with potential applications in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related compounds such as hydroxybenzaldehydes and fluorinated indazoles have been investigated, which can offer insights into the behavior of fluorinated aromatic compounds and their reactivity in chemical syntheses .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of the fluorine atoms. In the case of 2,3-Difluoro-4-methylbenzaldehyde, a hypothetical synthesis could involve the use of a precursor such as 2,3-difluorotoluene, followed by an oxidation step to introduce the aldehyde group. The synthesis of related compounds, such as the azine of pentafluorobenzaldehyde, involves the reaction of pentafluorobenzaldehyde with hydrazine, although this method did not yield the expected azine when using pentafluoroacetophenone, instead leading to the formation of a tetrafluoroindazole .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is significantly influenced by the presence of fluorine atoms, which can affect the electronic distribution and geometry of the molecule. For instance, the study of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole revealed insights into the geometry and electrostatic properties of fluorinated indazoles, which could be extrapolated to understand the structure of 2,3-Difluoro-4-methylbenzaldehyde. Ab initio quantum theory and density functional methods were used to study these properties, providing a detailed understanding of the conformations and electronic structure .
Chemical Reactions Analysis
Fluorinated aromatic aldehydes like 2,3-Difluoro-4-methylbenzaldehyde can participate in various chemical reactions, including condensation reactions to form hydrazones or Schiff bases. The reactivity of such compounds can be influenced by the electron-withdrawing effect of the fluorine atoms, which can increase the electrophilicity of the carbonyl carbon. This is demonstrated in the synthesis of hydrazones from difluorobenzaldehyde derivatives, where NMR chemical shifts were calculated to understand the electronic structure and reactivity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-Difluoro-4-methylbenzaldehyde would be characterized by its fluorinated aromatic structure, which imparts unique properties such as increased stability and reactivity compared to non-fluorinated analogs. The presence of fluorine atoms can also affect the compound's boiling point, melting point, and solubility in organic solvents. Spectroscopic methods, such as NMR, are essential tools for analyzing these properties, as demonstrated in the calculation of NMR chemical shifts for difluorobenzaldehyde hydrazones . The use of multivariate approaches and photodiode-array detection in the spectrophotometric determination of hydroxybenzaldehydes also highlights the importance of advanced analytical techniques in characterizing such compounds .
Scientific Research Applications
Spectroscopy and Photo-induced Rotational Isomerism
Matrix-isolation infrared spectroscopy has been utilized to study the structural isomers of difluorobenzaldehydes, including 2,3-Difluoro-4-methylbenzaldehyde. These studies reveal photo-induced rotational isomerism, where UV irradiation leads to the formation of anti and syn rotamers. The energy differences between these rotamers have been evaluated, offering insights into the molecular behavior of difluorinated compounds under photoexcitation (Itoh et al., 2011).
Catalysis and Chemical Synthesis
Catalytic processes have leveraged difluorobenzaldehydes for the synthesis of valuable chemicals. For instance, copper-catalyzed oxidation reactions in water have been shown to convert benzyl alcohols to aromatic aldehydes with high yields, demonstrating the functional group tolerance and substrate scope of this catalytic system. Such methodologies are important for the scalable and environmentally friendly synthesis of aromatic aldehydes, including 4-methylbenzaldehyde, which is closely related to 2,3-Difluoro-4-methylbenzaldehyde (Jiang-Ping Wu et al., 2016).
Materials Science
In the realm of materials science, fluorinated compounds have been explored for their potential in adsorption and environmental applications. Research on fluorinated microporous polyaminals demonstrates how derivatives of benzaldehyde, including fluorinated analogs, can be used to create materials with high CO2 adsorption capacities. These materials exhibit increased BET specific surface areas and tailored pore sizes, highlighting the role of fluorinated compounds in developing new adsorbents for carbon capture and sequestration technologies (Guiyang Li et al., 2016).
Anticancer Research
The synthesis of fluorinated analogues of combretastatin A-4 involves the use of fluorinated benzaldehydes. These analogues have been evaluated for their in vitro anticancer properties, demonstrating that the introduction of fluorine atoms can retain or enhance the cell growth inhibitory properties of these compounds. This area of research underscores the potential of fluorinated benzaldehydes in the development of new anticancer agents (N. Lawrence et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2,3-difluoro-4-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTVOFSIRYUUAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378903 | |
Record name | 2,3-Difluoro-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-methylbenzaldehyde | |
CAS RN |
245536-50-9 | |
Record name | 2,3-Difluoro-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 245536-50-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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